(R)-1,2,3,4-Tetrahydronaphthalen-2-amine
CAS No.: 21966-60-9
Cat. No.: VC21183919
Molecular Formula: C10H13N
Molecular Weight: 147.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21966-60-9 |
---|---|
Molecular Formula | C10H13N |
Molecular Weight | 147.22 g/mol |
IUPAC Name | (2R)-1,2,3,4-tetrahydronaphthalen-2-amine |
Standard InChI | InChI=1S/C10H13N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7,11H2/t10-/m1/s1 |
Standard InChI Key | LCGFVWKNXLRFIF-SNVBAGLBSA-N |
Isomeric SMILES | C1CC2=CC=CC=C2C[C@@H]1N |
SMILES | C1CC2=CC=CC=C2CC1N |
Canonical SMILES | C1CC2=CC=CC=C2CC1N |
Introduction
Chemical Identity and Structural Properties
Basic Identification
Physical and Chemical Properties
Physical Characteristics
While specific physical data for the pure (R)-enantiomer is somewhat limited in the search results, we can infer certain properties from the racemic mixture. The compound exists as a solid at room temperature. Related tetrahydronaphthalene derivatives have been documented to have a boiling point of approximately 250°C . The optical rotation, a key property for chiral compounds, would be expected to be measurable using a polarimeter, as is standard practice for determining the enantiomeric purity of chiral amines .
Preparation of Solutions for Research Applications
Stock Solution Preparation
The preparation of (R)-1,2,3,4-Tetrahydronaphthalen-2-amine stock solutions requires precise calculations based on the molecular weight of 147.22 g/mol. The following table provides guidance for preparing solutions of different concentrations:
Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
---|---|---|---|
1 mM | 6.7926 mL | 33.9628 mL | 67.9256 mL |
5 mM | 1.3585 mL | 6.7926 mL | 13.5851 mL |
10 mM | 0.6793 mL | 3.3963 mL | 6.7926 mL |
This standardized approach to solution preparation ensures consistency in research applications, allowing for reproducible results across different experimental setups . Researchers should select appropriate solvents based on the specific requirements of their experiments and the solubility characteristics of the compound.
Synthetic Approaches
Stereochemical Considerations in Synthesis
Establishing the correct stereochemistry is a critical aspect of synthesizing (R)-1,2,3,4-Tetrahydronaphthalen-2-amine. This typically requires either stereoselective synthetic methods or resolution techniques to separate enantiomers. In related syntheses, researchers have utilized chiral auxiliaries such as (R)-tert-butylsulfinamide to control stereoselectivity . These approaches generally aim to achieve high stereochemical purity, often exceeding 99% enantiomeric excess, which is essential for applications where stereochemical purity directly impacts function or activity.
Related Compounds and Structural Analogs
Structural Relatives
The (R)-1,2,3,4-Tetrahydronaphthalen-2-amine belongs to a broader family of tetrahydronaphthalene derivatives. A closely related compound is the racemic 1,2,3,4-tetrahydro-2-naphthylamine, which includes both R and S enantiomers . Another structural analog is (1S)-1,2,3,4-tetrahydronaphthalen-1-amine, which differs in the position of the amino group (at position 1 rather than position 2) and has the S configuration at its stereocenter . Additionally, more complex derivatives such as (2S, 4R)-(−)-trans-4-phenyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine have been synthesized for specific research purposes .
Comparative Properties
Research Applications
Structure-Activity Relationships
The specific stereochemistry of (R)-1,2,3,4-Tetrahydronaphthalen-2-amine likely plays an important role in its interaction with biological targets. In structure-activity relationship studies of related compounds, the stereochemical configuration has been shown to significantly impact binding affinity and selectivity for specific receptors . The R configuration at the 2-position would be expected to confer specific three-dimensional interactions with potential biological targets, distinguishing its activity profile from that of the S-enantiomer.
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